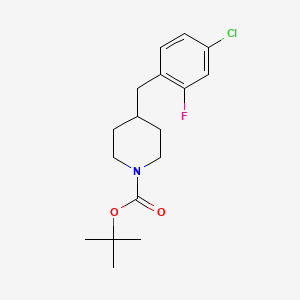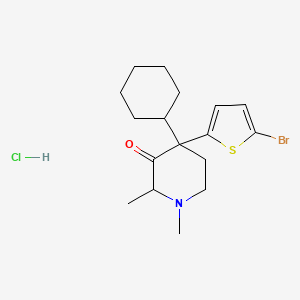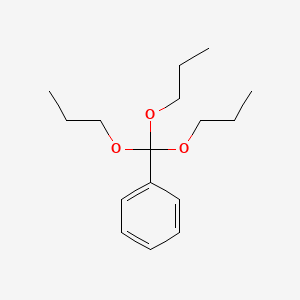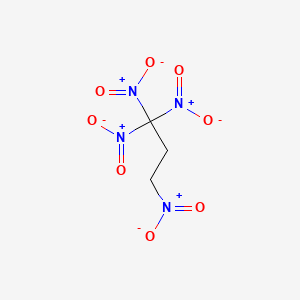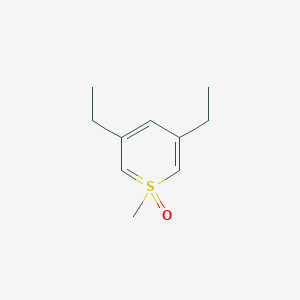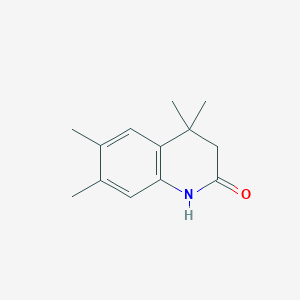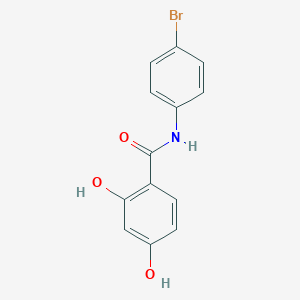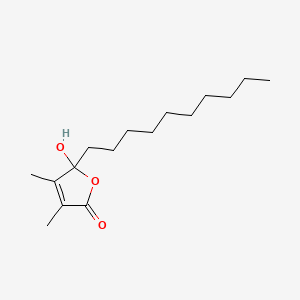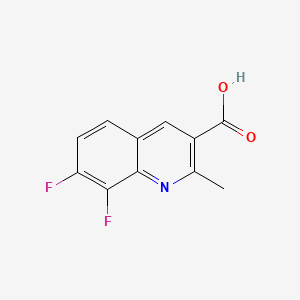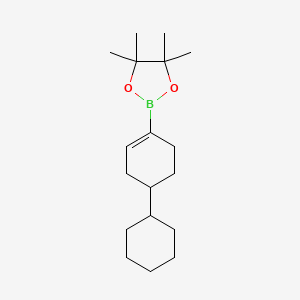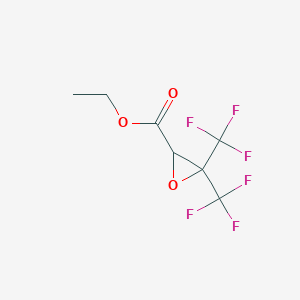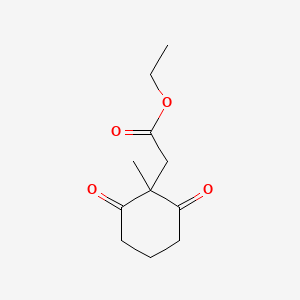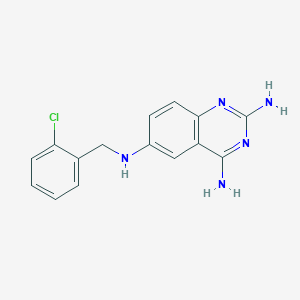
Ethylamine, 1,2-diphenyl-N-isobutyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylamine, 1,2-diphenyl-N-isobutyl-, hydrochloride is a chemical compound with the molecular formula C18H24ClN and a molecular weight of 289.8429 g/mol . This compound is known for its unique structure, which includes an ethylamine group attached to a 1,2-diphenyl-N-isobutyl moiety, and is commonly used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, 1,2-diphenyl-N-isobutyl-, hydrochloride typically involves the reaction of ethylamine with 1,2-diphenyl-N-isobutyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and solvents, followed by purification steps such as crystallization or distillation to isolate the final product .
化学反应分析
Types of Reactions
Ethylamine, 1,2-diphenyl-N-isobutyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, cyanides, or alkoxides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines .
科学研究应用
Ethylamine, 1,2-diphenyl-N-isobutyl-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of Ethylamine, 1,2-diphenyl-N-isobutyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Methylamine: A simpler amine with a single methyl group.
Dimethylamine: Contains two methyl groups attached to the nitrogen atom.
Trimethylamine: Has three methyl groups attached to the nitrogen atom.
Uniqueness
Ethylamine, 1,2-diphenyl-N-isobutyl-, hydrochloride is unique due to its complex structure, which includes both ethylamine and 1,2-diphenyl-N-isobutyl groups. This complexity allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in research and industry .
属性
CAS 编号 |
6267-58-9 |
|---|---|
分子式 |
C18H24ClN |
分子量 |
289.8 g/mol |
IUPAC 名称 |
N-(1,2-diphenylethyl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H23N.ClH/c1-15(2)14-19-18(17-11-7-4-8-12-17)13-16-9-5-3-6-10-16;/h3-12,15,18-19H,13-14H2,1-2H3;1H |
InChI 键 |
CZAKAQVNECRGHA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC(CC1=CC=CC=C1)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


